molecular formula C10H11Cl3 B1309628 1,3,5-Trimethyl-2-(trichloromethyl)benzene CAS No. 707-74-4

1,3,5-Trimethyl-2-(trichloromethyl)benzene

Cat. No.: B1309628
CAS No.: 707-74-4
M. Wt: 237.5 g/mol
InChI Key: KJYSFXXGQXIPIG-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2-(trichloromethyl)benzene is an organic compound with the molecular formula C10H11Cl3 It is a derivative of benzene, where three methyl groups and one trichloromethyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-2-(trichloromethyl)benzene can be synthesized through several methods. One common method involves the chlorination of mesitylene (1,3,5-trimethylbenzene) in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced equipment to control temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2-(trichloromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the trichloromethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1,3,5-Trimethyl-2-(trichloromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-2-(trichloromethyl)benzene involves its interaction with molecular targets and pathways. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylbenzene: Lacks the trichloromethyl group, resulting in different chemical properties and reactivity.

    1,3,5-Tris(chloromethyl)benzene: Contains three chloromethyl groups, leading to distinct reactivity and applications.

    1,3-Bis(trichloromethyl)benzene:

Uniqueness

1,3,5-Trimethyl-2-(trichloromethyl)benzene is unique due to the presence of both methyl and trichloromethyl groups on the benzene ring. This combination imparts specific chemical properties, making it valuable for certain synthetic and industrial applications.

Properties

IUPAC Name

1,3,5-trimethyl-2-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl3/c1-6-4-7(2)9(8(3)5-6)10(11,12)13/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYSFXXGQXIPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(Cl)(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407189
Record name 1,3,5-trimethyl-2-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

707-74-4
Record name 1,3,5-trimethyl-2-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of 1,3,5-trimethyl-2-(trichloromethyl)benzene in the synthesis of (diphenylphosphine oxide)(mesitylene)ketone and (phenylphosphine oxide)bis(mesitylene ketone)?

A1: this compound serves as a key starting material in the synthesis of both (diphenylphosphine oxide)(mesitylene)ketone and (phenylphosphine oxide)bis(mesitylene ketone). These compounds are identified as commercial photoinitiators [, ]. The synthesis involves a condensation reaction between this compound and corresponding organophosphine precursors [, ].

Q2: What are the advantages of using this compound in this synthesis compared to previous methods?

A2: The research highlights several advantages of using this compound in this synthetic route:

  • Novelty: The chemical reaction process employed is innovative compared to previously known methods [, ].
  • Economic Viability: The synthesis is cost-competitive, making it potentially advantageous for commercial production [, ].

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